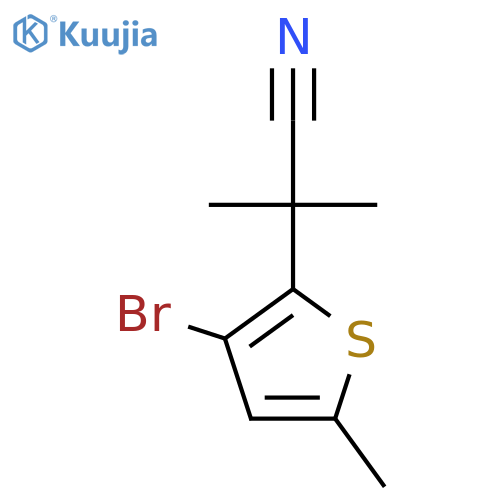

Cas no 1785362-16-4 (2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile)

1785362-16-4 structure

商品名:2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile

2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile 化学的及び物理的性質

名前と識別子

-

- 2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile

- 1785362-16-4

- EN300-1916928

-

- インチ: 1S/C9H10BrNS/c1-6-4-7(10)8(12-6)9(2,3)5-11/h4H,1-3H3

- InChIKey: QROLWFRQHVURSS-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C)SC=1C(C#N)(C)C

計算された属性

- せいみつぶんしりょう: 242.97173g/mol

- どういたいしつりょう: 242.97173g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1916928-5.0g |

2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile |

1785362-16-4 | 5g |

$3147.0 | 2023-06-01 | ||

| Enamine | EN300-1916928-1.0g |

2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile |

1785362-16-4 | 1g |

$1086.0 | 2023-06-01 | ||

| Enamine | EN300-1916928-0.1g |

2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile |

1785362-16-4 | 0.1g |

$956.0 | 2023-09-17 | ||

| Enamine | EN300-1916928-0.05g |

2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile |

1785362-16-4 | 0.05g |

$912.0 | 2023-09-17 | ||

| Enamine | EN300-1916928-5g |

2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile |

1785362-16-4 | 5g |

$3147.0 | 2023-09-17 | ||

| Enamine | EN300-1916928-1g |

2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile |

1785362-16-4 | 1g |

$1086.0 | 2023-09-17 | ||

| Enamine | EN300-1916928-10g |

2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile |

1785362-16-4 | 10g |

$4667.0 | 2023-09-17 | ||

| Enamine | EN300-1916928-2.5g |

2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile |

1785362-16-4 | 2.5g |

$2127.0 | 2023-09-17 | ||

| Enamine | EN300-1916928-0.5g |

2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile |

1785362-16-4 | 0.5g |

$1043.0 | 2023-09-17 | ||

| Enamine | EN300-1916928-10.0g |

2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile |

1785362-16-4 | 10g |

$4667.0 | 2023-06-01 |

2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile 関連文献

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

1785362-16-4 (2-(3-bromo-5-methylthiophen-2-yl)-2-methylpropanenitrile) 関連製品

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 42464-96-0(NNMTi)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量